molecular formula C10H12BrN3O2 B5084600 (2-Imino-3-methyl-2,3-dihydro-benzoimidazol-1-YL)-acetic acid hydrobromide

(2-Imino-3-methyl-2,3-dihydro-benzoimidazol-1-YL)-acetic acid hydrobromide

Cat. No.: B5084600
M. Wt: 286.13 g/mol
InChI Key: IMQCPEJHSQIFKT-UHFFFAOYSA-N
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Description

(2-Imino-3-methyl-2,3-dihydro-benzoimidazol-1-YL)-acetic acid hydrobromide is a chemical compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a benzoimidazole ring fused with an imino group and an acetic acid moiety. This compound is of interest due to its potential biological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Imino-3-methyl-2,3-dihydro-benzoimidazol-1-YL)-acetic acid hydrobromide typically involves the following steps:

    Formation of the benzoimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the imino group: The imino group can be introduced by reacting the benzoimidazole derivative with an appropriate amine or amide.

    Attachment of the acetic acid moiety: This step involves the reaction of the imino-benzoimidazole intermediate with bromoacetic acid or its ester, followed by hydrolysis to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2-Imino-3-methyl-2,3-dihydro-benzoimidazol-1-YL)-acetic acid hydrobromide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as hydroxide, cyanide, or thiolate ions in polar solvents like water or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted products where the bromide ion is replaced by other nucleophiles.

Scientific Research Applications

(2-Imino-3-methyl-2,3-dihydro-benzoimidazol-1-YL)-acetic acid hydrobromide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatment strategies.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2-Imino-3-methyl-2,3-dihydro-benzoimidazol-1-YL)-acetic acid hydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

Similar Compounds

    1-Benzoyl-3-methyl-1,3-dihydro-benzoimidazol-2-ylideneamine: A compound with a similar benzoimidazole structure but different functional groups.

    2-(2-Imino-3-methyl-2,3-dihydro-benzoimidazol-1-yl)-phenyl-methanone: Another related compound with a phenyl-methanone moiety instead of the acetic acid group.

Uniqueness

(2-Imino-3-methyl-2,3-dihydro-benzoimidazol-1-YL)-acetic acid hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(2-imino-3-methylbenzimidazol-1-yl)acetic acid;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2.BrH/c1-12-7-4-2-3-5-8(7)13(10(12)11)6-9(14)15;/h2-5,11H,6H2,1H3,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMQCPEJHSQIFKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(C1=N)CC(=O)O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

435342-21-5
Record name 1H-Benzimidazole-1-acetic acid, 2,3-dihydro-2-imino-3-methyl-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=435342-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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